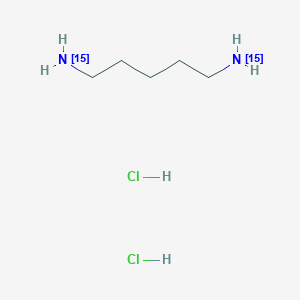

Cadaverine-15N2 Dihydrochloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of cadaverine, including its isotopically labeled forms like Cadaverine-15N2 Dihydrochloride, involves the decarboxylation of lysine. Metabolic engineering of Escherichia coli has been demonstrated as an efficient method for bio-based production of cadaverine from renewable feedstocks. By inactivating cadaverine degradation pathways and amplifying the expression of L-lysine decarboxylase (cadA gene), cadaverine production was significantly increased (Qian, Xia, & Lee, 2011).

Molecular Structure Analysis

The molecular structure of cadaverine dihydrochloride has been elucidated using X-ray crystallography, revealing a monoclinic structure with pseudo-symmetric features. This structure is characterized by two cadaverine molecules, four chloride ions, and two partially disordered water molecules per asymmetric unit, highlighting the compound's structural complexity and the bent nature of cadaverine's carbon backbone (Ramaswamy & Murthy, 1992).

Chemical Reactions and Properties

Cadaverine's ability to undergo various chemical reactions, especially its integration into polymers, highlights its versatility. For instance, cadaverine is covalently linked to a peptidoglycan in certain bacterial species, indicating its essential role in maintaining cell integrity and normal growth. This functionalization illustrates cadaverine's chemical reactivity and importance in biological contexts as well as its potential in synthetic applications (Kamio, Pösö, Terawaki, & Paulin, 1986).

Applications De Recherche Scientifique

Crystallography : The structure of cadaverine dihydrochloride monohydrate was determined by X-ray crystallography, revealing a highly pseudo-symmetric crystal with bent carbon backbones and water channels (Ramaswamy & Murthy, 1992).

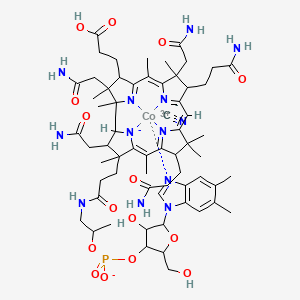

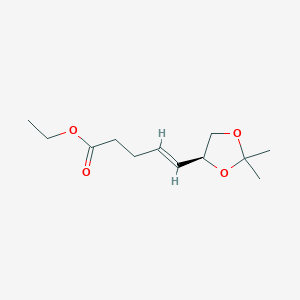

Biosynthesis of Alkaloids : Cadaverine-15N2 Dihydrochloride was used in studies to understand the biosynthesis of quinolizidine alkaloids like lupinine and sparteine. These studies used 13C NMR spectroscopy to establish labelling patterns in these alkaloids derived from cadaverine (Rana & Robins, 1986).

Metabolic Engineering : Metabolic engineering of Escherichia coli for cadaverine production was explored, focusing on bio-based production from renewable feedstock as an alternative to chemical synthesis. This involves overproducing cadaverine in glucose mineral salts medium by amplifying relevant genes (Qian, Xia, & Lee, 2011).

Plant Growth and Stress Response : Research in plant science indicates that cadaverine has a role in plant growth, development, and stress response. It affects root-system architecture and shows varied effects on tolerance to different stresses (Jancewicz, Gibbs, & Masson, 2016).

Biochemical Engineering : Studies in biochemical engineering focus on enhancing cadaverine production in engineered Escherichia coli and its application in the synthesis of bio-based diisocyanates. Strategies to mitigate cadaverine inhibition for improved productivity were developed (Wang et al., 2021).

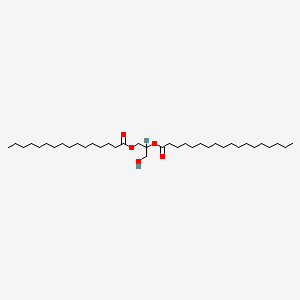

Chemical Applications : Cadaverine-15N2 Dihydrochloride is used in the development of pH-responsive polymers with cadaverine side groups. Such polymers have potential applications in various fields due to their unique properties (Wang et al., 2011).

Bioprocess Technology : Improvements in bioprocess technology for cadaverine production include optimizing whole-cell biocatalysts for higher lysine concentration and using cadaverine-lysine antiporters to enhance secretion in Corynebacterium glutamicum (Li et al., 2014).

Integrated Production Process : The development of an integrated process for high-purity cadaverine production from lysine decarboxylase, including purification and application in bio-based polyamide production, has been reported (Liu et al., 2020).

Safety And Hazards

Cadaverine-15N2 Dihydrochloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation78. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection78.

Orientations Futures

Cadaverine has great potential to be used as an important monomer for the development of a series of high-value-added products with market prospects3. It can participate in plant physiological processes such as cell division and growth, promoting the development of pistils and stamens, regulating the senescence process, improving fruit development, and increasing yield3. It also can be used to treat arrhythmia, relieve hypoglycemia, and effectively cure dysentery3.

Propriétés

IUPAC Name |

pentane-1,5-di(15N2)amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2.2ClH/c6-4-2-1-3-5-7;;/h1-7H2;2*1H/i6+1,7+1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNLEIGUMSBZQP-SGHMELATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC[15NH2])CC[15NH2].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cadaverine-15N2 Dihydrochloride | |

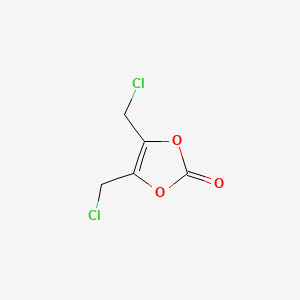

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-hexyl amino(4-((5-((3-amino-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methylamino)phenyl)methylenecarbamate](/img/structure/B1142545.png)

![(6R,7R)-7-((Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1142554.png)

![8,9-Dihydrospiro[cyclopenta[f]quinazoline-7,2'-[1,3]dithiolane]-1,3(2H,4H)-dione](/img/structure/B1142561.png)

![5-Methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1142565.png)

![7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile](/img/structure/B1142567.png)